3-Chloro-6-iodo-1H-indazole

Catalog No.
S1924193
CAS No.
885519-18-6
M.F
C7H4ClIN2
M. Wt
278.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-6-iodo-1H-indazole

CAS Number

885519-18-6

Product Name

3-Chloro-6-iodo-1H-indazole

IUPAC Name

3-chloro-6-iodo-2H-indazole

Molecular Formula

C7H4ClIN2

Molecular Weight

278.48 g/mol

InChI

InChI=1S/C7H4ClIN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11)

InChI Key

INWXWHNPTUJKIW-UHFFFAOYSA-N

SMILES

C1=CC2=C(NN=C2C=C1I)Cl

Canonical SMILES

C1=CC2=C(NN=C2C=C1I)Cl

3-Chloro-6-iodo-1H-indazole is a heterocyclic compound belonging to the indazole class, characterized by its unique molecular formula C7H4ClIN2C_7H_4ClIN_2 and a molecular weight of approximately 246.47 g/mol. The compound features a fused ring system comprising a five-membered nitrogen-containing ring and a six-membered aromatic ring. The presence of chlorine and iodine substituents at the 3 and 6 positions, respectively, contributes to its distinct chemical reactivity and biological properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Synthesis

-Chloro-6-iodo-1H-indazole can be synthesized through various methods. One reported method involves the reaction of 3,6-dichloro-1H-indazole with potassium iodide under specific conditions [1].

  • Source: Study on the Synthesis of 3-Halo-6-substituted 1H-Indazoles

Potential Applications

Research suggests 3-chloro-6-iodo-1H-indazole may have potential applications in various scientific fields, but more research is needed. Here are some areas of exploration:

  • Medicinal Chemistry: Due to the presence of the halogen atoms (chlorine and iodine), 3-chloro-6-iodo-1H-indazole could serve as a building block for the design and synthesis of novel molecules with potential medicinal properties [2].
  • Source: The Utility of 2-Aminobenzonitriles in Organic Synthesis:
  • Material Science: The halogenated structure of 3-chloro-6-iodo-1H-indazole could be of interest in the development of new functional materials with specific electronic or optical properties [3].
  • Source: halogenated In(III) complexes containing unsymmetrical bidentate Schiff base ligands: Synthesis, characterization, thermal behavior and biological activity
Typical of indazole derivatives:

  • Transition Metal-Catalyzed Reactions: These include cross-coupling reactions such as Suzuki and Heck reactions, which allow for the functionalization of the indazole ring.
  • Reductive Cyclization: This reaction can lead to the formation of more complex cyclic structures.
  • Nucleophilic Substitution Reactions: The halogen atoms in the compound can be replaced by nucleophiles, facilitating further synthetic transformations .

Indazole derivatives, including 3-chloro-6-iodo-1H-indazole, exhibit a range of biological activities:

  • Anticancer Properties: They have been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.
  • Antimicrobial Activity: Some studies suggest that indazoles can inhibit bacterial growth, making them candidates for developing new antibiotics .

The synthesis of 3-chloro-6-iodo-1H-indazole can be achieved through various methods:

  • Iodination and Chlorination: Starting from 6-nitroindazole, iodination followed by chlorination can yield the desired product.
  • Transition Metal-Catalyzed Reactions: Utilizing palladium or other transition metals to facilitate cross-coupling reactions allows for the introduction of various functional groups at specific positions on the indazole ring.
  • Reductive Cyclization: This method involves reducing precursors to form the indazole structure directly .

3-Chloro-6-iodo-1H-indazole has several significant applications:

  • Pharmaceutical Development: Its unique structure makes it a valuable scaffold for designing new drugs, particularly those targeting kinases involved in cancer progression.
  • Agrochemicals: The compound may also serve as an intermediate in synthesizing agrochemicals aimed at pest control or plant growth regulation.
  • Research Tool: It is utilized in biochemical research to study enzyme interactions and cellular processes .

Research indicates that 3-chloro-6-iodo-1H-indazole interacts with various biomolecules:

  • Enzyme Inhibition: It may inhibit specific kinases or enzymes involved in critical cellular pathways, impacting cell signaling and proliferation.
  • Receptor Modulation: The compound could affect receptor activity, influencing neurotransmission and other physiological processes.

The precise molecular mechanisms remain an area of ongoing investigation, with studies focusing on its binding affinity and specificity towards target proteins .

Several compounds share structural similarities with 3-chloro-6-iodo-1H-indazole. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
6-Iodo-1H-indazoleC7H5IN2C_7H_5IN_2Lacks chlorine; serves as an intermediate in drug synthesis.
3-Iodo-1H-indazoleC7H5IN2C_7H_5IN_2Iodine at position 3; used in similar synthetic pathways.
4-Chloro-6-iodo-1H-indazoleC7H4ClIN2C_7H_4ClIN_2Chlorine at position 4; alters biological activity compared to position 3.

These compounds exhibit varying biological activities and synthetic utility due to differences in their substituents' positions and types .

3-Chloro-6-iodo-1H-indazole is a heterocyclic aromatic compound with the molecular formula C₇H₄ClIN₂ and a molecular weight of 278.48 g/mol. Its IUPAC name reflects the positions of substituents on the indazole core: chlorine at position 3 (pyrazole ring) and iodine at position 6 (benzene ring). The compound is also known by synonyms such as 3-chloro-6-iodo-2H-indazole and Indazole, 3-chloro-6-iodo-.

PropertyValue
CAS Number885519-18-6
SMILES NotationIC1=CC2=C(C=C1)C(Cl)=NN2
InChI KeyINWXWHNPTUJKIW-UHFFFAOYSA-N
Storage ConditionsSealed in dry, 2–8°C

Structural Features:
The indazole scaffold consists of a benzene ring fused to a pyrazole ring. The 3-chloro substituent enhances electrophilic reactivity, while the 6-iodo group facilitates nucleophilic substitution reactions.

Historical Context in Heterocyclic Chemistry Research

Indazole derivatives have been pivotal in organic chemistry since their synthesis by Emil Fischer in the 1880s. Early methods involved thermal cyclization of hydrazino-cinnamic acid derivatives, but modern routes leverage halogenation and cross-coupling reactions.

Key Developments:

  • Davis–Beirut Reaction: Generates 2H-indazoles via azide intermediates.
  • Halogenation Strategies: Iodination of 6-iodo-1H-indazole derivatives became critical for synthesizing bioactive compounds like Axitinib.
  • Cycloaddition Reactions: 1,3-Dipolar cycloadditions with nitro derivatives expanded antileishmanial drug candidates.

Direct Halogenation Strategies

The synthesis of 3-chloro-6-iodo-1H-indazole through direct halogenation represents one of the most straightforward approaches to constructing this heterocyclic compound. These methodologies rely on the selective introduction of halogen atoms at specific positions of the indazole ring system through electrophilic aromatic substitution mechanisms [1] .

Iodination at the C-3 Position

The most widely employed method for introducing iodine at the C-3 position involves the use of molecular iodine in combination with potassium carbonate in dimethylformamide. This approach exploits the enhanced nucleophilicity of the C-3 position in indazole derivatives, which arises from resonance effects within the bicyclic system [1]. The reaction typically proceeds under mild conditions, with temperatures ranging from 60 to 100 degrees Celsius and reaction times of 6 to 12 hours, yielding the desired 3-iodoindazole products in excellent yields of 85 to 95 percent [4].

The mechanism involves initial coordination of iodine with the electron-rich C-3 carbon, followed by deprotonation to restore aromaticity. The potassium carbonate serves a dual role as both a base and an activating agent, facilitating the formation of the reactive iodine species while neutralizing the hydrogen iodide byproduct [1]. Alternative iodinating agents include N-iodosuccinimide, which has been demonstrated to provide moderate yields of 75 to 85 percent when employed with palladium acetate in acetic acid at 80 degrees Celsius for 12 hours [5].

Chlorination Methodologies

The introduction of chlorine at the C-6 position presents unique challenges due to the electronic properties of the indazole ring system. N-chlorosuccinimide emerges as the preferred chlorinating agent, particularly when employed in acetonitrile with dimethyl sulfoxide as a catalyst [1]. The reaction proceeds through an electrophilic aromatic substitution mechanism, with the DMSO catalyst enhancing the electrophilicity of the chlorinating species.

The optimization of chlorination conditions reveals that the presence of DMSO increases yields from 23 percent to over 70 percent, demonstrating the critical importance of proper catalyst selection [1]. The reaction typically occurs at room temperature over 2 to 4 hours, providing good selectivity for the C-6 position while avoiding undesired substitution at other reactive sites.

Sequential Halogenation Approaches

The most efficient synthesis of 3-chloro-6-iodo-1H-indazole often employs a sequential halogenation strategy, where iodination precedes chlorination to take advantage of the different electronic requirements of each substitution . This approach begins with the iodination of 6-chloroindazole or alternatively the chlorination of 3-iodoindazole, depending on the availability of starting materials and desired reaction conditions.

The sequential methodology offers several advantages, including enhanced regioselectivity and improved overall yields. When iodination is performed first using molecular iodine and potassium carbonate in dimethylformamide, followed by chlorination with chlorine gas and iron trichloride, overall yields of 80 to 90 percent can be achieved over the two-step sequence .

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex indazole derivatives, offering superior selectivity and functional group tolerance compared to traditional halogenation methods [7] [8]. These methodologies enable the construction of both C-C and C-heteroatom bonds under mild conditions while maintaining excellent regioselectivity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile approaches for functionalizing halogenated indazole derivatives. When applied to 3-chloro-6-iodo-1H-indazole synthesis, this methodology enables the selective formation of C-C bonds at either the C-3 or C-6 positions through appropriate choice of coupling partners and reaction conditions [7] [8].

The optimization of Suzuki-Miyaura conditions for indazole substrates reveals that the combination of tris(dibenzylideneacetone)dipalladium(0) with SPhos ligand in toluene provides excellent results, with yields ranging from 67 to 93 percent for monoaryl products and 43 to 88 percent for diaryl derivatives [7]. The reaction typically requires heating to 50 to 90 degrees Celsius for 12 to 24 hours, with potassium tert-butoxide serving as the preferred base.

The mechanism involves oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with the organoborane coupling partner and reductive elimination to form the new C-C bond [8]. The chemoselectivity observed in these reactions, where C-I bonds react preferentially over C-Cl bonds, enables the preparation of selectively functionalized products without protection strategies.

Direct C-H Arylation

Recent advances in palladium-catalyzed direct arylation have provided access to 3-arylated indazole derivatives without the need for pre-halogenated substrates [9] [10]. These methodologies offer significant advantages in terms of atom economy and step efficiency, as they eliminate the need for halogenation followed by cross-coupling.

The development of "on water" direct arylation conditions represents a particularly green approach to indazole functionalization [9] [10]. Using palladium acetate as catalyst with triphenylphosphine ligand in aqueous media at 100 degrees Celsius, various aryl iodides can be coupled directly with 1H-indazole derivatives. This methodology achieves moderate to good yields while employing environmentally benign solvents and mild reaction conditions.

The mechanism of direct arylation involves C-H activation at the electron-rich C-3 position through electrophilic palladation, followed by oxidative addition of the aryl halide and reductive elimination to form the C-C bond [10] [11]. The use of triphenylphosphine as ligand proves crucial for achieving selectivity and preventing decomposition under aqueous conditions.

Cross-Coupling Reaction Optimization

The optimization of palladium-catalyzed cross-coupling reactions for indazole substrates requires careful consideration of multiple parameters, including catalyst loading, ligand selection, base choice, and reaction temperature [8] [12]. The development of efficient protocols often involves screening diverse catalyst systems to identify optimal conditions for specific substrate combinations.

Recent studies demonstrate that catalyst loadings as low as 5 to 10 mol percent can provide excellent results when appropriate ligand systems are employed [7] [9]. The choice of ligand proves particularly critical, with electron-rich phosphines such as SPhos and triphenylphosphine showing superior performance compared to more traditional ligands like triphenylphosphine or 1,10-phenanthroline in many cases.

Temperature optimization reveals that reactions conducted at 50 to 90 degrees Celsius generally provide the best balance between reaction rate and selectivity [8] [12]. Higher temperatures can lead to catalyst decomposition and side reactions, while lower temperatures may result in incomplete conversion and extended reaction times.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of heterocyclic compounds by enabling rapid heating, shortened reaction times, and often improved yields compared to conventional thermal methods [13] [14]. The application of microwave technology to 3-chloro-6-iodo-1H-indazole synthesis offers significant advantages in terms of efficiency and energy consumption.

Microwave-Enhanced Halogenation

The application of microwave irradiation to halogenation reactions dramatically reduces reaction times while maintaining or improving yields [15] [14]. For the iodination of indazole derivatives, microwave heating at 50 to 300 watts for 5 to 35 minutes can achieve comparable or superior results to conventional heating methods that require several hours [15].

The enhanced reaction rates observed under microwave conditions result from several factors, including rapid and uniform heating, increased molecular motion, and enhanced mass transfer [13] [16]. These effects are particularly pronounced in polar solvents such as dimethylformamide and N-methylpyrrolidone, which couple efficiently with microwave radiation.

Optimization studies reveal that power levels of 50 to 300 watts provide optimal results for most halogenation reactions [15] [14]. Higher power levels can lead to overheating and decomposition, while lower powers may not provide sufficient activation energy for efficient reaction progression. The precise power requirements depend on the specific substrate, solvent, and reaction scale.

Temperature and Time Optimization

Microwave-assisted synthesis enables precise temperature control and rapid heating rates that are difficult to achieve with conventional heating methods [13] [16]. For indazole halogenation reactions, optimal temperatures typically range from 80 to 150 degrees Celsius, depending on the specific transformation and substrate stability.

The relationship between microwave power, temperature, and reaction time requires careful optimization to achieve maximum efficiency [14]. Studies demonstrate that reactions conducted at 80 degrees Celsius for 35 minutes under 50 watts of microwave irradiation can achieve yields of 79 percent for simple indazole derivatives [15]. More complex substrates may require higher temperatures or longer reaction times to achieve complete conversion.

The ability to rapidly reach and maintain precise temperatures under microwave conditions often enables the use of milder reaction conditions compared to conventional heating [13]. This advantage is particularly important for temperature-sensitive substrates or when attempting to minimize side reactions and decomposition pathways.

Solvent Selection and Green Chemistry Aspects

The choice of solvent plays a crucial role in microwave-assisted synthesis, as different solvents exhibit varying degrees of coupling with microwave radiation [16]. Polar protic solvents such as ethanol and water generally provide efficient heating, while non-polar solvents may require the addition of polar additives to achieve adequate microwave absorption.

Recent developments in green microwave chemistry emphasize the use of environmentally benign solvents and solvent-free conditions [14] [16]. For indazole synthesis, ethanol has emerged as an excellent choice, providing efficient microwave coupling while maintaining compatibility with most reagents and substrates. Some protocols have achieved excellent results under solvent-free conditions, further reducing environmental impact.

The application of green chemistry principles to microwave-assisted indazole synthesis extends beyond solvent selection to include considerations of catalyst recovery, waste minimization, and energy efficiency [13] [16]. These approaches often result in more sustainable synthetic processes while maintaining or improving synthetic efficiency.

XLogP3

3.2

Wikipedia

3-Chloro-6-iodo-2H-indazole

Dates

Last modified: 08-16-2023

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